5-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide
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Description
5-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H12BrN3O3 and its molecular weight is 362.183. The purity is usually 95%.
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Scientific Research Applications
Antiprotozoal and Antimicrobial Applications
Compounds structurally related to 5-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide have been synthesized and evaluated for their antiprotozoal and antimicrobial properties. For example, derivatives of imidazo[1,2-a]pyridines have shown strong DNA affinities and excellent in vivo activity against Trypanosoma brucei rhodesiense, suggesting potential for treating sleeping sickness and other protozoal infections (Ismail et al., 2004). Similarly, N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide derivatives have shown significant antibacterial and antimycobacterial activity, indicating their potential in combating bacterial infections (Chambhare et al., 2003).
Anticancer and Anti-inflammatory Agents
The exploration of pyridopyrimidine derivatives has led to the discovery of compounds with promising anticancer and anti-inflammatory activities. For instance, some novel benzodifuranyl compounds derived from visnaginone and khellinone have been identified as potent cyclooxygenase inhibitors with significant analgesic and anti-inflammatory effects, highlighting their potential in cancer therapy and inflammation management (Abu‐Hashem et al., 2020).
Kinase Inhibition for Therapeutic Application
The synthesis of pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues has been reported, with some compounds showing potent inhibition of Ser/Thr kinases, particularly CLK1. This suggests potential therapeutic applications in diseases where kinase dysregulation is a factor (Deau et al., 2013).
Synthesis of Novel Heterocyclic Compounds
Additionally, the chemical framework of this compound facilitates the synthesis of various heterocyclic compounds. These compounds are invaluable as intermediates in the development of new materials, pharmaceuticals, and biologically active molecules. For example, the preparation of novel hetero ring fused pyridine derivatives has been explored, with some showing significant antibacterial activities, demonstrating the utility of such structures in the synthesis of potential anti-bacterial agents (Kumar et al., 2018).
Properties
IUPAC Name |
5-bromo-N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O3/c1-8-5-6-19-12(7-8)17-9(2)13(15(19)21)18-14(20)10-3-4-11(16)22-10/h3-7H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPOPOSAUUMLRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=C(O3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.